molecular formula C12H7N5 B3347480 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile CAS No. 136819-79-9

1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile

Cat. No.: B3347480
CAS No.: 136819-79-9
M. Wt: 221.22 g/mol
InChI Key: NPPJBHJMGHVLMK-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with a phenyl group and a cyano group attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the cyano group. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    1-Phenyl-1H-pyrazolo[3,4-d]triazine: Contains a triazine ring instead of a pyridazine ring.

    1-Phenyl-1H-pyrazolo[3,4-d]pyrazine: Features a pyrazine ring in place of the pyridazine ring.

Uniqueness

1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyridazine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c13-6-11-12-9(7-14-16-11)8-15-17(12)10-4-2-1-3-5-10/h1-5,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJBHJMGHVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(N=NC=C3C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567949
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136819-79-9
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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